1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine
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Overview
Description
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a complex organic compound that features both mesitylsulfonyl and pyrrolidinylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with piperazine and introduce the mesitylsulfonyl and pyrrolidinylsulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one of the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Pyrrolidinylsulfonyl)piperazine: Similar structure but lacks the mesitylsulfonyl group.
1-(Mesitylsulfonyl)piperazine: Similar structure but lacks the pyrrolidinylsulfonyl group.
Uniqueness
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine is unique due to the presence of both mesitylsulfonyl and pyrrolidinylsulfonyl groups, which can confer distinct chemical and biological properties. This dual functionality allows for more versatile applications in research and industry compared to its simpler analogs.
Biological Activity
1-(Mesitylsulfonyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with mesitylsulfonyl and pyrrolidinylsulfonyl groups. This unique structure is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The sulfonyl groups enhance the compound's binding affinity and specificity, potentially modulating the activity of target proteins involved in disease pathways.
Biological Activity Overview
- Antiviral Activity : Research indicates that compounds with similar piperazine structures exhibit antiviral properties. For example, derivatives have shown significant inhibition against Chikungunya virus (CHIKV) with selectivity indices greater than 61 .
- Antitumor Activity : Piperazine derivatives have demonstrated potent antitumor effects. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as A549 and Hela, often outperforming traditional chemotherapeutics like cisplatin .
- Enzyme Inhibition : The compound may also act as an enzyme inhibitor, which can be pivotal in drug design for various therapeutic areas.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the introduction of sulfonyl groups significantly affect biological activity. Compounds retaining the piperazine moiety generally exhibit enhanced activity compared to those without it. The presence of bulky groups like mesitylsulfonyl appears to improve binding interactions with target proteins.
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antiviral | TBD | |
Piperazine derivative A | Antitumor | 0.19 | |
Piperazine derivative B | Enzyme Inhibition | TBD |
Case Study 1: Antiviral Efficacy
In a study evaluating antiviral compounds, derivatives of piperazine were synthesized and tested against CHIKV. The results indicated that certain structural modifications led to enhanced antiviral efficacy, establishing a correlation between structure and biological activity .
Case Study 2: Anticancer Properties
A series of piperazine-based compounds were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications to the piperazine structure could lead to significant improvements in potency against A549 lung cancer cells, with some derivatives showing IC50 values as low as 0.12 µM .
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2/c1-14-12-15(2)17(16(3)13-14)25(21,22)18-8-10-20(11-9-18)26(23,24)19-6-4-5-7-19/h12-13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMIRBHVLNSOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.